モノアクチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

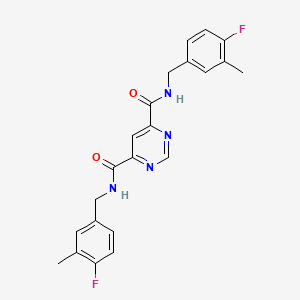

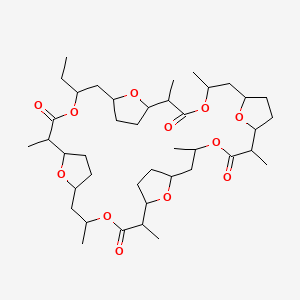

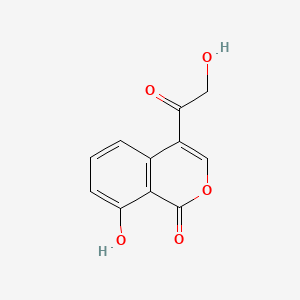

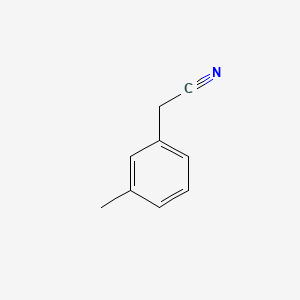

モノアクチンは、環状イオノフォアの一種である、天然に存在するマクロテトラリド系抗生物質です。 カリウム、ナトリウム、リチウムなどの一価カチオンを選択的に結合し、生物膜を介して輸送することで知られています 。 モノアクチンは、ストレプトマイセス属のさまざまな種から単離され、顕著な抗菌作用を示します .

2. 製法

合成経路と反応条件: モノアクチンは通常、ストレプトマイセス属の菌体培養液から単離されます。このプロセスには、モノアクチンの生成を促進する特定の条件下で細菌を培養することが含まれます。 その後、クロマトグラフィー技術を用いて化合物を抽出し、精製します .

工業的生産方法: モノアクチンの工業的生産は、同様のアプローチに従いますが、規模が大きくなります。 バイオリアクターを用いて大規模な発酵を行い、続いて抽出と精製プロセスを実行して、大量のモノアクチンを得ます .

科学的研究の応用

Monactin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying ion transport and complexation mechanisms.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.

Medicine: Explored for its potential use in developing new antimicrobial agents.

Industry: Utilized in the production of ion-selective electrodes and other analytical tools.

作用機序

モノアクチンは、一価カチオンと錯体を形成し、生物膜を介したそれらの輸送を促進することによって、その効果を発揮します。 このイオノフォア活性は、細胞内のイオンバランスを乱し、抗菌効果をもたらします 。 分子標的は、細胞膜とイオンチャネルであり、モノアクチンは、正常なイオン輸送プロセスを妨害します .

生化学分析

Biochemical Properties

Monactin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Monactin induces swelling of rat liver mitochondria in medium containing either potassium or sodium .

Cellular Effects

Monactin has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Monactin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monactin change over time. It has been observed that Monactin has a certain degree of stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Monactin vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Monactin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

Monactin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

Monactin is localized in specific compartments or organelles within the cell. This localization affects its activity or function .

準備方法

Synthetic Routes and Reaction Conditions: Monactin is typically isolated from the fermentation broth of Streptomyces species. The process involves cultivating the bacteria under specific conditions that promote the production of monactin. The compound is then extracted and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of monactin follows a similar approach but on a larger scale. Large-scale fermentation is carried out in bioreactors, followed by extraction and purification processes to obtain monactin in significant quantities .

化学反応の分析

反応の種類: モノアクチンは、以下を含むさまざまな化学反応を起こします。

錯体形成: モノアクチンは、カリウム、ナトリウム、リチウムなどの、一価カチオンと安定な錯体を形成します.

酸化と還元: モノアクチンは、酸化還元反応に関与することができますが、これらの反応は、イオノフォア活性と比較して、それほど一般的ではありません.

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

モノアクチンは、科学研究において幅広い用途があります。

類似化合物との比較

モノアクチンは、ノナクチン、ジナクチン、トリナクチン、テトラナクチンなどの類似の化合物を含むマクロテトラリドファミリーに属しています 。 これらの化合物は、同様の構造とイオノフォア活性を持っていますが、特定の結合親和性と生物活性は異なります 。 モノアクチンは、抗菌力とイオン選択性のバランスが優れており、研究と産業の両方の用途において貴重なツールとなっています .

類似化合物:

- ノナクチン

- ジナクチン

- トリナクチン

- テトラナクチン

モノアクチンの独特の特性と幅広い用途は、さまざまな科学分野において注目される化合物となっています。

特性

CAS番号 |

7182-54-9 |

|---|---|

分子式 |

C41H66O12 |

分子量 |

751.0 g/mol |

IUPAC名 |

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 |

InChIキー |

YPUPRVWRYDPGCW-IDBRQATOSA-N |

SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

異性体SMILES |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |

正規SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AKD-1B monactin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)